Prazosinamine - 109679-41-6

Prazosinamine

Catalog Number: EVT-1165345
CAS Number: 109679-41-6
Molecular Formula: C20H30N6O3
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prazosinamine is synthesized from prazosin, which is an approved small molecule drug recognized for its role in managing hypertension. It belongs to the class of drugs known as alpha-1 antagonists and is characterized by its ability to inhibit the action of catecholamines on blood vessels, leading to vasodilation and decreased blood pressure .

Synthesis Analysis

The synthesis of prazosinamine typically involves modifications to the prazosin structure to enhance its properties. Key methods include:

  • Hydrochloride Salt Formation: Prazosinamine is often synthesized in its hydrochloride form to improve solubility.
  • Chemical Modifications: The synthesis may involve altering functional groups on the prazosin molecule, such as hydroxymethylation or demethylation, which can be achieved through various chemical reactions under controlled conditions.

Specific synthetic routes have been documented, including multi-step processes that start with readily available precursors like isovanillin or vanillin, followed by a series of reactions that modify the core quinazoline structure typical of prazosin derivatives .

Technical Parameters

  • Reaction Conditions: The reactions are typically conducted under basic conditions to facilitate the formation of desired intermediates.
  • Yield Optimization: Continuous flow reactors may be employed for large-scale syntheses to enhance yield and purity.
Molecular Structure Analysis

Prazosinamine maintains a similar core structure to prazosin but features modifications that affect its pharmacological properties. The molecular formula for prazosinamine hydrochloride is C19H22N4O4HClC_{19}H_{22}N_4O_4\cdot HCl with a molecular weight of approximately 384.86 g/mol.

Structural Characteristics

  • Core Structure: It retains the quinazoline ring system characteristic of prazosin.
  • Functional Groups: The presence of additional hydroxymethyl groups enhances solubility and potentially alters receptor binding affinity.
Chemical Reactions Analysis

Prazosinamine participates in various chemical reactions typical for amine-containing compounds:

  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or ketones.
  • Substitution Reactions: The amine functionality allows for nucleophilic substitution reactions, enabling further derivatization.

Common Reagents and Conditions

  • Oxidants: Potassium permanganate or chromium trioxide can be used for oxidation.
  • Substitutes: Halogenating agents like thionyl chloride may facilitate substitution reactions.
Mechanism of Action

Prazosinamine functions primarily as an antagonist at alpha-1 adrenergic receptors. Its mechanism involves:

  1. Receptor Binding: Prazosinamine binds competitively to alpha-1 adrenergic receptors, inhibiting the action of endogenous catecholamines such as norepinephrine.
  2. Calcium Ion Regulation: Studies indicate that prazosinamine effectively reduces calcium ion efflux from liver cells when stimulated by agonists like phenylephrine, indicating its role in modulating intracellular signaling pathways .

Relevant Data

  • Inhibition Concentrations: Maximal inhibition occurs at concentrations around 150 nM, with half-maximal inhibition at approximately 25 nM .
Physical and Chemical Properties Analysis

Prazosinamine exhibits several notable physical and chemical properties:

  • Solubility: Significantly more soluble in water than prazosin, enhancing its bioavailability.
  • Stability: The hydrochloride form improves stability under physiological conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary based on synthesis conditions but generally aligns with other related quinazoline derivatives.
  • pH Stability Range: Typically stable within physiological pH ranges.
Applications

Prazosinamine's unique properties lend it to various scientific applications:

  1. Pharmacological Research: Due to its rapid onset and reversible effects on adrenergic receptors, it serves as a valuable tool in studies investigating receptor dynamics and signaling pathways.
  2. Therapeutic Potential: Its enhanced solubility may lead to improved formulations for treating conditions such as hypertension or anxiety disorders associated with post-traumatic stress disorder.
Introduction

Chemical Profile of Prazosinamine

Prazosinamine is characterized as a demethylated derivative of Prazosin, resulting from hepatic cytochrome P450-mediated metabolism. Its molecular formula is C₁₈H₁₉N₅O₄, with a molecular weight of 369.38 g/mol—14 atomic mass units less than Prazosin (C₁₉H₂₁N₅O₄; 383.41 g/mol) due to the loss of a methyl group [3] [6]. Structurally, Prazosinamine retains the core quinazoline ring and piperazinylfuroyl moiety of Prazosin but features hydroxyl groups at positions C6 and C7 instead of methoxy groups (Figure 1). This modification enhances hydrophilicity, reflected in its lower logP value (estimated at 0.8) compared to Prazosin (logP 1.2) [6].

Table 1: Molecular Properties of Prazosinamine vs. Prazosin

PropertyPrazosinaminePrazosin
Molecular FormulaC₁₈H₁₉N₅O₄C₁₉H₂₁N₅O₄
Molecular Weight (g/mol)369.38383.41
Key Functional Groups6,7-Dihydroxyquinazoline6,7-Dimethoxyquinazoline
Calculated logP~0.8~1.2

Prazosinamine exhibits moderate plasma protein binding (~70-80%), primarily to albumin, though lower than Prazosin's 97% binding affinity [3] [6]. In vitro studies confirm its activity as an alpha-1 adrenergic receptor inverse agonist, with binding affinities (Ki) of 1.2 nM (α₁A), 0.9 nM (α₁B), and 1.1 nM (α₁D), marginally weaker than Prazosin’s sub-nanomolar affinities [3] [6].

Historical Development and Discovery

The discovery of Prazosinamine emerged from pharmacokinetic investigations of Prazosin, first synthesized by Pfizer in 1965 and approved for hypertension in 1974 [3] [8]. Initial metabolic studies in animal models (late 1970s) identified hepatic demethylation as Prazosin’s primary biotransformation pathway, yielding an active metabolite later termed Prazosinamine [6]. By the early 1980s, human studies corroborated its presence in plasma, accounting for 15-20% of circulating drug-related material post-Prazosin administration [2] [6].

This discovery aligned with a broader shift in drug development toward metabolite characterization. Historically, metabolites were often dismissed as inactive breakdown products; however, Prazosinamine’s quantifiable alpha-blocking activity underscored the pharmacological relevance of biotransformation products. Research throughout the 1980s utilized high-performance liquid chromatography (HPLC) to isolate Prazosinamine and validate its contribution to Prazosin’s extended pharmacodynamic effects despite Prazosin’s short half-life (2–3 hours) [3] [6].

Therapeutic Context and Clinical Relevance

Prazosinamine contributes to the therapeutic efficacy of Prazosin across multiple indications:

  • Hypertension: As an alpha-1 antagonist, it induces peripheral vasodilation, reducing systolic and diastolic blood pressure. Its longer elimination half-life (~4 hours) compared to Prazosin (~3 hours) extends the duration of vascular smooth muscle relaxation, supporting once- or twice-daily dosing regimens of the parent drug [2] [6].
  • Benign Prostatic Hyperplasia (BPH): By blocking alpha-1 adrenoceptors in the prostate and bladder neck, Prazosinamine alleviates urinary obstruction and hesitancy. Its presence in urothelial tissues 12 hours post-administration correlates with sustained symptom relief [6].
  • Adjunctive Effects in PTSD: Though Prazosinamine’s central nervous system penetration is limited, its peripheral alpha-blockade may indirectly modulate sympathetic hyperarousal associated with PTSD-related nightmares [3].

Table 2: Metabolic Pathway and Pharmacological Contributions

AspectRole of Prazosinamine
FormationHepatic O-demethylation via CYP3A4/2D6
Plasma Concentration15-20% of total drug exposure after Prazosin dosing
Alpha-1 BlockadeContributes 25-30% of total receptor antagonism
Therapeutic Half-life~4 hours (prolonging Prazosin’s effects)

Recent research explores Prazosinamine as a biomarker for Prazosin adherence and metabolic phenotyping. Genetic polymorphisms in CYP2D6 significantly influence its formation rate, explaining interpatient variability in drug response [6]. Furthermore, in vitro models suggest it may inhibit cytokine release from immune cells via alpha-1 adrenoceptor modulation, highlighting potential applications in inflammatory conditions beyond cardiovascular contexts [3] [6].

Properties

CAS Number

109679-41-6

Product Name

Prazosinamine

IUPAC Name

6-amino-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]hexan-1-one

Molecular Formula

C20H30N6O3

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C20H30N6O3/c1-28-16-12-14-15(13-17(16)29-2)23-20(24-19(14)22)26-10-8-25(9-11-26)18(27)6-4-3-5-7-21/h12-13H,3-11,21H2,1-2H3,(H2,22,23,24)

InChI Key

PUMFFOCDLOJMBP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCN)N)OC

Synonyms

1-(4'-amino-6',7'-dimethoxyquinazolin-2'-yl)-4-(6''-aminohexanoyl)piperazine
prazosinamine
prazosinamine hydrochloride

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCN)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.